molecular formula C14H14N2 B13692556 3-[4-(3-Azetidinyl)phenyl]pyridine

3-[4-(3-Azetidinyl)phenyl]pyridine

Cat. No.: B13692556
M. Wt: 210.27 g/mol
InChI Key: ANBIKIGLSCIMDY-UHFFFAOYSA-N
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Description

MFCD17480661 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD17480661 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of MFCD17480661 is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The industrial production method is designed to be cost-effective and efficient, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD17480661 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of MFCD17480661 typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from the reactions of MFCD17480661 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in various substituted derivatives, each with unique properties.

Scientific Research Applications

MFCD17480661 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: MFCD17480661 is investigated for its potential therapeutic applications, including its role in drug development and its effects on disease pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD17480661 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

MFCD17480661 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as MFCD12345678 and MFCD98765432 share structural similarities with MFCD17480661.

    Uniqueness: MFCD17480661 stands out due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its unique properties allow it to be used in contexts where other compounds may not be as effective.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3-[4-(azetidin-3-yl)phenyl]pyridine

InChI

InChI=1S/C14H14N2/c1-2-13(8-15-7-1)11-3-5-12(6-4-11)14-9-16-10-14/h1-8,14,16H,9-10H2

InChI Key

ANBIKIGLSCIMDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

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